molecular formula C18H24BNO4 B2437804 2-(5-Borono-1H-indol-3-yl)-2-methylpropanoic acid pinacol ester CAS No. 2304634-60-2

2-(5-Borono-1H-indol-3-yl)-2-methylpropanoic acid pinacol ester

Cat. No.: B2437804
CAS No.: 2304634-60-2
M. Wt: 329.2
InChI Key: FCWNIHDCSGTOKP-UHFFFAOYSA-N
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Description

2-(5-Borono-1H-indol-3-yl)-2-methylpropanoic acid pinacol ester is a compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-(5-Borono-1H-indol-3-yl)-2-methylpropanoic acid pinacol ester typically involves multicomponent reactions. One common method is the Fischer indolisation–N-alkylation sequence, which is a one-pot, three-component protocol. This method is rapid, operationally straightforward, and generally high-yielding. It involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials . Industrial production methods may involve scaling up this process under controlled conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

2-(5-Borono-1H-indol-3-yl)-2-methylpropanoic acid pinacol ester can undergo various chemical reactions, including:

Scientific Research Applications

2-(5-Borono-1H-indol-3-yl)-2-methylpropanoic acid pinacol ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Borono-1H-indol-3-yl)-2-methylpropanoic acid pinacol ester involves its interaction with molecular targets and pathways. The indole nucleus can interact with various biological receptors, leading to diverse biological effects. For example, it can inhibit protein kinases, which play a crucial role in cell signaling pathways . The compound’s boronic acid group can also form reversible covalent bonds with diols, which is useful in biological and chemical applications.

Comparison with Similar Compounds

2-(5-Borono-1H-indol-3-yl)-2-methylpropanoic acid pinacol ester can be compared with other indole derivatives, such as:

These compounds share the indole nucleus but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.

Properties

IUPAC Name

2-methyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BNO4/c1-16(2,15(21)22)13-10-20-14-8-7-11(9-12(13)14)19-23-17(3,4)18(5,6)24-19/h7-10,20H,1-6H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWNIHDCSGTOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=C3C(C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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